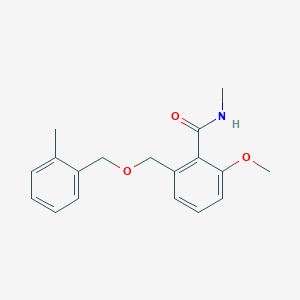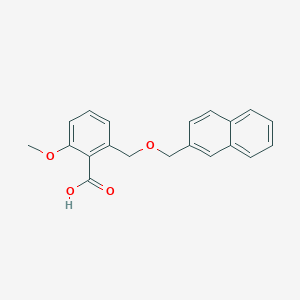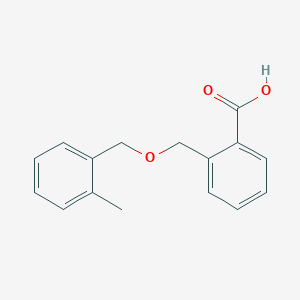![molecular formula C18H19ClO3 B6339751 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-22-0](/img/structure/B6339751.png)
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is an ester derivative of benzoic acid. It contains a methoxy group (-OCH3) and a chlorophenyl group (a phenyl ring with a chlorine atom attached), both of which can significantly affect the compound’s properties .
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The key step involves the coupling of an organoboron reagent with an electrophilic organic group using a palladium catalyst. The compound MFCD12546668 can serve as an organoboron reagent in SM coupling reactions .
Applications::Hydroxamic Acid Derivatives
The hydroxamic acid functional group (–CONHOH) is present in MFCD12546668. Hydroxamic acids exhibit diverse properties and applications.
Applications::- Histone Deacetylase Inhibitors (HDACIs) : Hydroxamic acid derivatives are potent HDACIs, which play a crucial role in epigenetic regulation. They are investigated for their potential in cancer therapy, neurodegenerative diseases, and other disorders .
Ester Functionality
The ester group (–COOCH₃) in MFCD12546668 is essential for its reactivity and solubility.
Applications::Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters, which mfcd12546668 is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic esters like mfcd12546668 can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters like mfcd12546668 are known to be involved in sm coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which MFCD12546668 is a part of, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of MFCD12546668.
Result of Action
Boronic esters like mfcd12546668 are known to be valuable building blocks in organic synthesis .
Action Environment
It’s known that the hydrolysis rate of some phenylboronic pinacol esters, which mfcd12546668 is a part of, is considerably accelerated at physiological ph . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.
Propiedades
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-21-16-11-5-9-14(17(16)18(20)22-2)8-3-6-13-7-4-10-15(19)12-13/h4-5,7,9-12H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWKEYLTYACEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)




![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)




